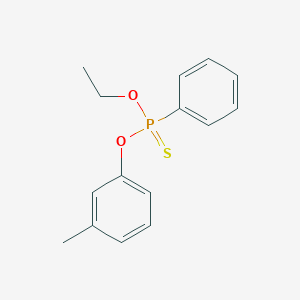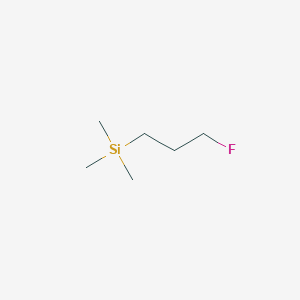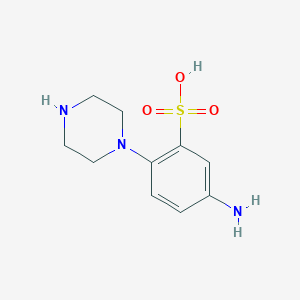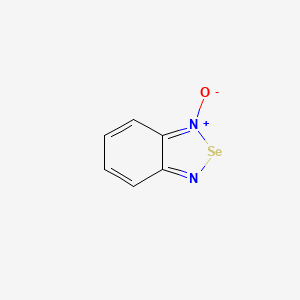
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinate group, which is characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with 2-hydroxypropan-2-yl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates.
Wissenschaftliche Forschungsanwendungen
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl ethyl(2-hydroxypropan-2-yl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The phosphinate group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl ethyl(2-hydroxypropan-2-yl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxypropan-2-yl phosphinate: Similar structure but different substituents, leading to variations in chemical behavior.
Phosphine oxides: Oxidized derivatives with distinct properties and applications.
Eigenschaften
CAS-Nummer |
57483-32-6 |
|---|---|
Molekularformel |
C7H17O3P |
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
2-[ethoxy(ethyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C7H17O3P/c1-5-10-11(9,6-2)7(3,4)8/h8H,5-6H2,1-4H3 |
InChI-Schlüssel |
HPJRVYXVPMHCLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)



![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)

![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
